Solubility Differentiation via Intramolecular Hydrogen Bonding in cis- vs. trans-Cyclobutane-1,2-diol
cis-Cyclobutane-1,2-diol exhibits lower aqueous solubility compared to trans-cyclobutane-1,2-diol due to the formation of an intramolecular hydrogen bond between its syn-oriented hydroxyl groups. This internal hydrogen bond reduces the availability of hydroxyl groups for intermolecular hydrogen bonding with water, thereby lowering overall hydrophilicity relative to the trans isomer, which lacks the capacity for intramolecular stabilization and instead engages more extensively with solvent [1][2]. While quantitative solubility values (e.g., mg/mL) are not explicitly reported in the accessed literature for these specific isomers, the directional difference is consistently affirmed as a class-level inference for cis- versus trans-vicinal diols constrained in small rings [3]. This difference is of practical consequence during aqueous workup and purification, where cis-diols elute differently on normal-phase chromatography due to reduced polarity compared to trans-diols [4].
| Evidence Dimension | Aqueous solubility and polarity |
|---|---|
| Target Compound Data | cis-Cyclobutane-1,2-diol: Reduced water solubility; forms intramolecular H-bond; elutes earlier on normal-phase chromatography (less polar) |
| Comparator Or Baseline | trans-Cyclobutane-1,2-diol: Higher water solubility; no intramolecular H-bond; elutes later (more polar) |
| Quantified Difference | Qualitative difference reported; specific mg/mL values not available in accessible sources |
| Conditions | Intramolecular hydrogen bonding in cis isomer versus intermolecular hydrogen bonding in trans isomer |
Why This Matters
For purification protocols involving aqueous extraction or chromatographic separation, the cis isomer's reduced polarity and lower aqueous solubility dictate different elution profiles and workup strategies, directly affecting yield and purity outcomes in multi-step syntheses.
- [1] EduRev. A stereoisomer of cyclobutane-1,2-diol has lower solubility in water than its other stereoisomer. Correct answer: Cis, intramolecular H-bonding. View Source
- [2] EduRev. The cis isomer can form intramolecular hydrogen bonds, while the trans isomer cannot. This makes the cis isomer less soluble in water. View Source
- [3] Filo / Numerade. Cyclobutanes are relatively rigid molecules. cis-1,2-disubstituted cyclobutane has significant steric interactions and higher energy than trans isomer. View Source
- [4] Numerade. Chromatographic elution order of cyclobutanediol isomers: Compound 1 (least polar) elutes first; Compound 2 (most polar) elutes last. View Source
